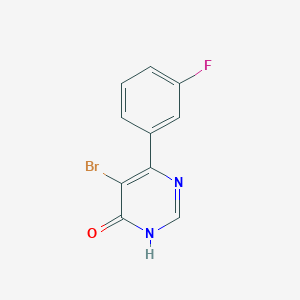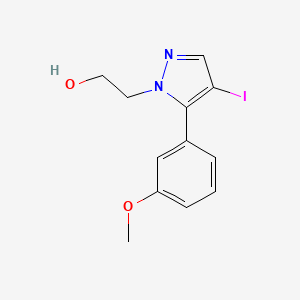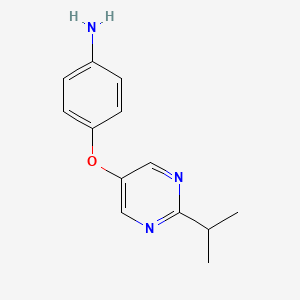
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine and a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl bromide and 3,5-dibromo-1H-pyrazole.
Nucleophilic Substitution: The 4-chlorobenzyl bromide undergoes a nucleophilic substitution reaction with 3,5-dibromo-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial strains.
Pharmaceuticals: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and 4-chlorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carbohydrazide: Investigated for its cytotoxic effects on cancer cells.
Uniqueness: 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to indole-based compounds
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2 |
InChI Key |
OPEOMELMAXSUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)




